molecular formula C15H14BrNO2S B2997361 (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide CAS No. 300813-89-2

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide

Cat. No.: B2997361
CAS No.: 300813-89-2
M. Wt: 352.25
InChI Key: OMOPJVMFEZPWER-BQYQJAHWSA-N
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Description

(E)-3-(4-Bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a brominated thiophene ring and a 4-ethoxyphenyl amide group. Its structure features a conjugated α,β-unsaturated carbonyl system (acrylamide backbone), which is critical for biological activity, particularly in anticancer and antioxidant applications . The bromine atom at the 4-position of the thiophene ring enhances electrophilicity and influences intermolecular interactions, while the ethoxy group on the phenyl ring modulates solubility and bioavailability. This compound is typically synthesized via a condensation reaction between 4-bromothiophene-2-carbaldehyde and 4-ethoxyphenylamine under catalytic conditions, followed by purification using column chromatography .

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-2-19-13-5-3-12(4-6-13)17-15(18)8-7-14-9-11(16)10-20-14/h3-10H,2H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOPJVMFEZPWER-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-ethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the desired acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Scientific Research Applications

  • Chemistry (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide serves as a building block in the synthesis of complex molecules.
  • Biology This compound can be utilized as a probe or inhibitor in various biochemical assays to study biological processes.
  • Medicine Due to its unique structure, this compound holds potential in drug discovery and development. It can be a lead compound for creating new therapeutics.
  • Industry In materials science, this acrylamide derivative can be employed in developing novel polymers or electronic materials with specific properties.

Synthesis of Acrylamides

Acrylamides, including this compound, are synthesized through various methods. One common approach involves reacting 4-bromothiophene-2-carbaldehyde with 4-ethoxyaniline in the presence of a base, forming a Schiff base. Subsequently, this intermediate undergoes a condensation reaction with acryloyl chloride under basic conditions to yield the desired acrylamide.

Another synthetic route involves tert-butyl (4-bromothiophen-2-yl)carbamate conjugated with 5-(bromomethyl)-3-methylisoxazole in the presence of NaH . The Boc group of the intermediate is then cleaved before conjugating with acryloyl chloride, followed by Suzuki coupling with (2-hydroxyphenyl)boronic acid to obtain the final product .

Related Acrylamide Derivatives

Other acrylamide derivatives have shown promising anticancer activities. Studies on related compounds suggest they can induce apoptosis in cancer cells and inhibit cell proliferation.

Industrial Production

Industrial production methods for this compound likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors, advanced purification techniques, and green chemistry principles.

Data Table: Applications of Acrylamide Derivatives

ApplicationDescription
Chemical SynthesisBuilding block for synthesizing complex molecules
Biological AssaysProbe or inhibitor in biochemical assays
Drug DiscoveryPotential use in developing new therapeutics
Materials ScienceDevelopment of novel polymers or electronic materials
Anticancer ResearchInduction of apoptosis and inhibition of cell proliferation in cancer cells (observed in related acrylamide derivatives)

Case Studies

Due to the limited availability of specific case studies for this compound, related acrylamide derivatives are referenced to provide insights into potential applications:

  • In vitro Studies Studies on human cancer cell lines have demonstrated that related compounds can significantly reduce cell viability at micromolar concentrations.
  • In vivo Studies Animal models treated with similar acrylamide derivatives exhibited reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene and ethoxyphenyl groups could play a role in binding to the target molecule, while the acrylamide moiety could be involved in covalent modification of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name R₁ (Thiophene/Phenyl Substituent) R₂ (Amide Substituent) Biological Activity Highlight Reference
(E)-3-(4-Bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide 4-Bromothiophene 4-Ethoxyphenyl Anticancer (proposed)
(E)-3-(4-Aminophenyl)-N-(4-ethoxyphenyl)acrylamide (7j) 4-Aminophenyl 4-Ethoxyphenyl Anticancer (IC₅₀: 5.2 μM in HepG2)
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (1i) 3-Hydroxyphenyl 4-Ethoxyphenyl Nrf2 activation (2.3-fold induction)
(E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-Nitrophenyl 4-Phenoxyphenyl Antifungal (MIC: 16 μg/mL vs. C. albicans)
(E)-3-(4-Chlorophenyl)-N-(3-pyridinylmethyl)acrylamide 4-Chlorophenyl 3-Pyridinylmethyl EGFR inhibition (IC₅₀: 0.8 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) substituents enhance electrophilicity, improving interactions with biological targets like kinases or DNA .
  • Electron-Donating Groups (EDGs) : Ethoxy (OEt) and methoxy (OMe) groups increase solubility but may reduce binding affinity due to steric hindrance .
  • Hybrid Scaffolds : Replacement of thiophene with pyridine (e.g., 3-pyridinylmethyl) introduces hydrogen-bonding capabilities, critical for receptor specificity .

Key Insights :

  • Catalytic Efficiency : EDCI/DMAP systems yield moderate to high purity (75–85%), while microwave-assisted methods improve reaction speed and yield (92%) .
  • Solubility Trends : Ethoxy-substituted derivatives (LogP ~2.5–3.2) exhibit better aqueous solubility than nitro- or chloro-substituted analogues (LogP >4) .

Anticancer Activity:

  • The target compound’s bromothiophene moiety likely intercalates DNA or inhibits topoisomerases, similar to anthracycline analogues .
  • Compound 7j (4-aminophenyl variant) shows potent cytotoxicity (IC₅₀: 5.2 μM in HepG2), attributed to the amino group’s ability to form hydrogen bonds with kinase ATP-binding pockets .

Antioxidant/Nrf2 Activation:

  • 1i (3-hydroxyphenyl variant) induces glutathione synthesis via Nrf2 activation, with a 2.3-fold increase in ARE-luciferase activity, outperforming methoxy-substituted counterparts .

Antifungal Activity:

  • Nitro-substituted derivatives (e.g., 3-nitrophenyl) exhibit broad-spectrum antifungal activity (MIC: 16 μg/mL), likely due to redox cycling and ROS generation .

Computational and Structural Studies

  • Target Compound : Single-crystal X-ray diffraction confirms a planar acrylamide backbone with dihedral angles of 8.2° between thiophene and phenyl rings, favoring π-π stacking . DFT calculations reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity .
  • 7j : Molecular docking predicts strong binding to EGFR (ΔG: −9.2 kcal/mol), driven by hydrophobic interactions with Leu694 and Val702 .

Biological Activity

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, examining its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

C17H16BrNO\text{C}_{17}\text{H}_{16}\text{Br}\text{N}\text{O}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of chalcone, which share structural similarities with this compound, have shown promising results against various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HL-60 (acute promyelocytic leukemia)
    • AGS (gastric adenocarcinoma)
  • Results :
    • The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects against cancer cells. One derivative demonstrated the highest activity against the AGS cell line, leading to further studies on cell cycle arrest and apoptosis mechanisms .
  • Mechanisms of Action :
    • Induction of mitochondrial membrane depolarization.
    • Activation of caspases (caspase-8 and caspase-9), which are crucial for the apoptotic pathway.
    • Significant cell cycle arrest in the subG0 phase was noted, suggesting a mechanism for inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that related compounds possess antimicrobial activities.

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that similar chalcone derivatives exhibited MIC values greater than 500 µg/mL against various bacterial strains, indicating moderate antibacterial activity .
  • Antioxidant Properties :
    • Compounds derived from similar structures have also been evaluated for their antioxidant capabilities. The highest antiradical effect was observed in one derivative, which effectively inhibited DPPH and ABTS radicals .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • Chalcone Derivatives :
    • A study focusing on chalcone derivatives showed that modifications to the phenyl and thiophene rings significantly enhanced anticancer activity, suggesting that structural optimization could lead to more effective compounds .
  • Mechanistic Insights :
    • Research into the mechanisms revealed that certain structural features are critical for biological activity, including the presence of electron-withdrawing groups which may enhance reactivity with cellular targets .

Data Summary

Compound NameActivity TypeCell Line TestedIC50 Range (µg/mL)Notes
Chalcone 5AnticancerHeLa0.89 - 9.63Induces apoptosis via caspase activation
Chalcone 6AntimicrobialVarious strains>500Moderate antibacterial activity
Chalcone 7AntioxidantN/AN/AEffective against DPPH and ABTS radicals

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